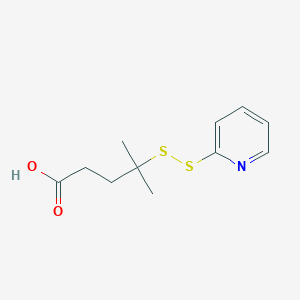![molecular formula C18H12FNO2 B3105502 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid CAS No. 1536-29-4](/img/structure/B3105502.png)
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid
説明
科学的研究の応用
Environmental Impact and Alternatives
The transition to replace long-chain perfluoroalkyl carboxylic acids and their precursors highlights the environmental concerns associated with fluorinated compounds. These substances, which include 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, have been utilized in various industrial and consumer products due to their unique properties. However, the environmental persistence and potential health risks of these fluorinated alternatives are not fully understood, necessitating further research to assess their safety and develop safer alternatives (Wang et al., 2013).
Microbial Degradation
The environmental biodegradability of polyfluoroalkyl chemicals, which include 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, has been a subject of study. These compounds can break down into perfluoroalkyl carboxylic and sulfonic acids, such as PFOA and PFOS, in the environment. Research into microbial degradation pathways, half-lives, and the potential for defluorination is crucial for understanding the environmental fate of these substances and mitigating their impacts (Liu & Mejia Avendaño, 2013).
Cancer Research and Chemotherapy
In the field of cancer research, the design and evaluation of metal(II) 2-fluorobenzoate complexes, which share a structural relation to 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, have shown potential for future research. These complexes exhibit a variety of structural forms and have implications for their use in materials science and potential biological applications, highlighting the importance of further exploration in this area (Öztürkkan & Necefoğlu, 2022).
Diagnostic Imaging in Gliomas
Clinical PET research in gliomas has utilized fluorine-based compounds for diagnosis and therapy planning. Fluorinated pyrimidines, similar in their use of fluorine to 9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid, play a crucial role in targeting specific biological markers for improved treatment outcomes. This underscores the significance of fluorinated compounds in enhancing the precision of cancer treatment through diagnostic imaging (Herholz, 2017).
特性
IUPAC Name |
9-fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FNO2/c19-11-6-8-15-14(9-11)16(18(21)22)13-7-5-10-3-1-2-4-12(10)17(13)20-15/h1-4,6,8-9H,5,7H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOTFFYENMTRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=C(C=CC(=C3)F)N=C2C4=CC=CC=C41)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Fluoro-5,6-dihydrobenzo[c]acridine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



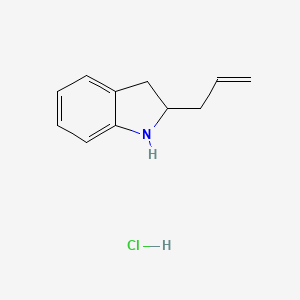

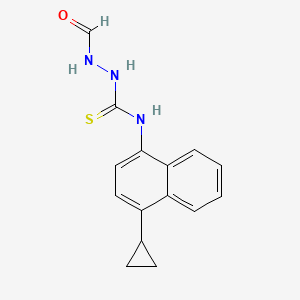
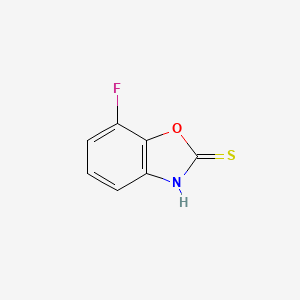
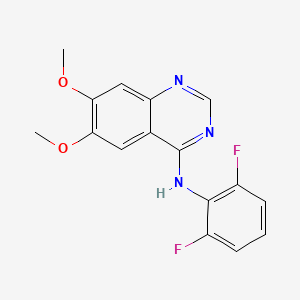
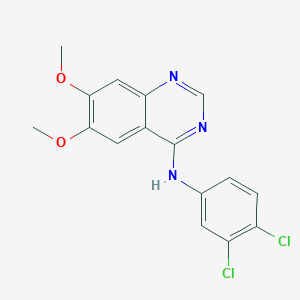

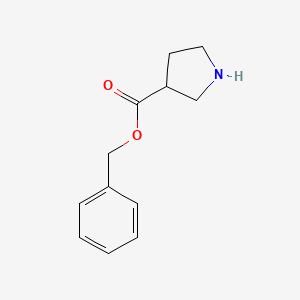
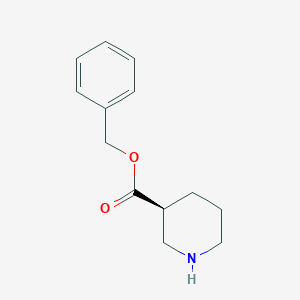

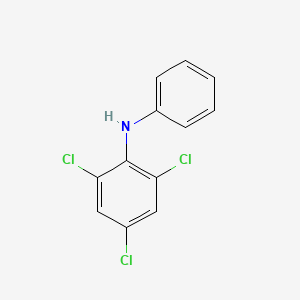
![Benzyl N-[(1S)-1-(methylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B3105521.png)

